
cis-3-(Dimethylamino)-4-piperidinol diHCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-3-(Dimethylamino)-4-piperidinol dihydrochloride: is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is known for its unique structural properties and potential therapeutic uses.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(Dimethylamino)-4-piperidinol dihydrochloride typically involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones. This process is carried out using sodium in tetrahydrofuran-isopropyl alcohol, resulting in the formation of cis- and trans-3-aminocyclohexanols . The reaction conditions are optimized to ensure high yield and purity of the desired cis isomer.
Industrial Production Methods: Industrial production of cis-3-(Dimethylamino)-4-piperidinol dihydrochloride may involve large-scale synthesis using similar reduction methods. The process is designed to be efficient and cost-effective, with careful control of reaction parameters to maximize yield and minimize impurities.
化学反应分析
Types of Reactions: cis-3-(Dimethylamino)-4-piperidinol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the compound’s structure, potentially leading to different isomers or derivatives.
Substitution: The amino group in the compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various isomers or derivatives.
科学研究应用
cis-3-(Dimethylamino)-4-piperidinol dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research explores its potential therapeutic uses, including its role as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of cis-3-(Dimethylamino)-4-piperidinol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects.
相似化合物的比较
- cis-3-(Dimethylamino)cyclohexanol hydrochloride
- cis-3-Hexenal
- cis-3-Hexenyl acetate
Comparison: cis-3-(Dimethylamino)-4-piperidinol dihydrochloride is unique due to its specific structural features and functional groupsFor instance, while cis-3-Hexenal is known for its aroma and use in fragrances, cis-3-(Dimethylamino)-4-piperidinol dihydrochloride is primarily studied for its chemical and biological properties .
属性
IUPAC Name |
(3S,4R)-3-(dimethylamino)piperidin-4-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.2ClH/c1-9(2)6-5-8-4-3-7(6)10;;/h6-8,10H,3-5H2,1-2H3;2*1H/t6-,7+;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFROQKBXTVOEW-AUCRBCQYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CNCCC1O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1CNCC[C@H]1O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
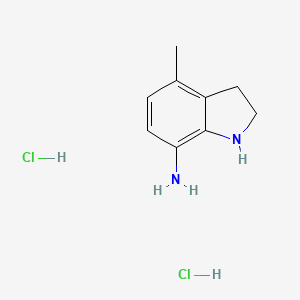
![4-Chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B6298829.png)
![(2-Oxospiro[3.3]heptan-6-yl) acetate](/img/structure/B6298836.png)

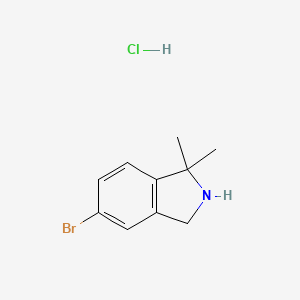
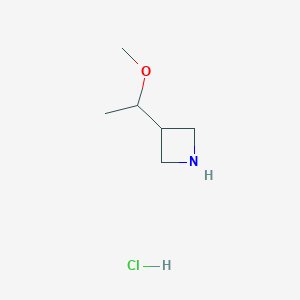


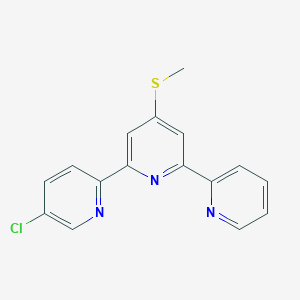

amino}propanoate](/img/structure/B6298897.png)
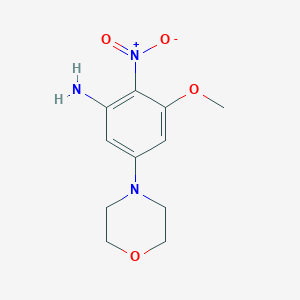
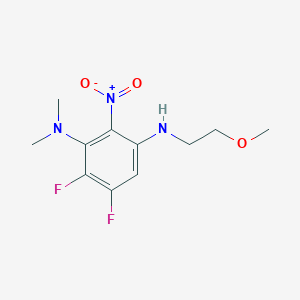
![2-Amino-10-(oxetan-3-ylmethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6298918.png)
